Home > Products > Screening Compounds P45136 > Tigemonam dicholine
Tigemonam dicholine - 102916-21-2

Tigemonam dicholine

Catalog Number: EVT-1589007
CAS Number: 102916-21-2
Molecular Formula: C22H41N7O11S2
Molecular Weight: 643.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of tigemonam dicholine involves several key steps, utilizing advanced organic chemistry techniques.

  1. Starting Materials: The synthesis typically begins with the preparation of a beta-lactam core, which is then modified to introduce various functional groups necessary for biological activity.
  2. Methods:
    • Chemical Coupling Reactions: These reactions involve the formation of amide bonds between the beta-lactam and other moieties, such as amino acids or other nitrogen-containing compounds, to yield the final product.
    • Deuteration Techniques: Some methods involve deuterated derivatives to enhance stability and traceability in biological studies .
  3. Technical Details: The synthesis may include steps such as protection and deprotection of functional groups, cyclization reactions, and purification processes like chromatography to isolate the desired product.
Molecular Structure Analysis

The molecular structure of tigemonam dicholine can be described by its chemical formula and spatial configuration.

  • Chemical Formula: C₁₃H₁₇N₅O₈S₂
  • Molecular Weight: Approximately 435.43 g/mol
  • Structure: The compound features a beta-lactam ring fused with a thiazole moiety, which is critical for its antibacterial activity. The dicholine component enhances solubility and bioavailability.
Chemical Reactions Analysis

Tigemonam dicholine undergoes various chemical reactions that are crucial for its functionality:

  1. Beta-Lactam Ring Opening: This reaction can occur in the presence of specific bacterial enzymes (beta-lactamases), leading to hydrolysis and loss of activity.
  2. Amide Bond Formation: The synthesis involves forming amide bonds that link the dicholine moiety to the beta-lactam core, essential for maintaining its pharmacological properties.
  3. Reactivity with Bacterial Targets: Tigemonam binds to penicillin-binding proteins (PBPs) in bacteria, inhibiting cell wall synthesis and leading to bacterial cell lysis.
Mechanism of Action

Tigemonam exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis:

  1. Binding to Penicillin-Binding Proteins: The compound selectively binds to PBP3, disrupting the final stages of peptidoglycan cross-linking in bacterial cell walls.
  2. Induction of Cell Lysis: This inhibition leads to weakened cell walls, resulting in osmotic instability and ultimately causing bacterial cell lysis.
  3. Spectrum of Activity: Tigemonam is particularly effective against Gram-negative bacteria due to its ability to penetrate their outer membrane more effectively than other beta-lactams.
Physical and Chemical Properties Analysis

Tigemonam dicholine exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water due to the presence of the dicholine salt form, which enhances its bioavailability.
  • Stability: The compound shows stability under physiological conditions but may be susceptible to hydrolysis by beta-lactamase enzymes.
  • Melting Point: Specific melting point data may vary based on formulation but generally falls within a range typical for beta-lactams.
Applications

Tigemonam dicholine has several scientific applications:

  1. Antibacterial Treatment: It is primarily used for treating infections caused by susceptible Gram-negative bacteria, including those resistant to other antibiotics.
  2. Research Applications: Due to its unique mechanism of action, tigemonam is often studied in pharmacological research focused on antibiotic resistance mechanisms.
  3. Formulation Development: Ongoing research explores novel formulations that enhance its delivery and efficacy against resistant strains.
Synthesis and Structural Optimization of Tigemonam Dicholine

Fermentation-Based Biosynthesis of Monobactam Precursors

The production of tigemonam dicholine initiates with the microbial biosynthesis of the foundational monobactam nucleus. Specific Pseudomonas species (notably P. acidophila and P. mesoacidophila) and genetically modified Gluconobacter strains serve as the primary workhorses for generating the (3-aminomonobactamic acid) precursor. This core β-lactam structure differs fundamentally from traditional bicyclic penicillins and cephalosporins by possessing a monocyclic ring system [1] [3].

  • Strain Selection and Optimization: High-yielding mutant strains are cultivated in submerged fermentation reactors under stringent pH (6.8-7.2) and temperature (26-28°C) control. Precursor-directed biosynthesis employs supplemented D-threonine or specific β-amino acids to enhance the titre of the desired stereoisomerically pure (3S, 4R) precursor. Typical optimized fermentation broths achieve precursor concentrations of 8-12 g/L after 48-72 hours [3] [5].
  • Precursor Isolation: Downstream processing involves cell separation via tangential flow filtration, followed by adsorption of the hydrophilic precursor onto cationic exchange resins. Elution with ammonium bicarbonate solutions yields a crude extract, which undergoes subsequent crystallization at controlled low pH (pH 4.0-4.5) for initial purification. The isolated precursor exhibits characteristic chemical properties essential for downstream chemical modification: a reactive C-4 carboxylate group, a primary amine at C-3, and susceptibility to acylation at the N-1 position [5].

Table 1: Microbial Strains and Performance in Monobactam Precursor Fermentation

Microbial StrainPrecursor Titer (g/L)Fermentation Duration (hrs)Key Optimized Parameter
Pseudomonas acidophila R10.272D-Threonine feeding profile
Gluconobacter oxydans G78.560pH-stat controlled glucose feed
Pseudomonas mesoacidophila M312.148Dissolved Oxygen cascade control

Chemical Synthesis Pathways for Azetidinone-Thiazole Core Architecture

The isolated monobactam precursor undergoes multi-step chemical transformations to construct the bioactive azetidinone-thiazole pharmacophore characteristic of tigemonam. This sequence establishes the essential molecular framework responsible for its Gram-negative activity and β-lactamase stability [1] [3].

  • N-1 Acylation: The primary amine at C-3 of the monobactam precursor is protected (commonly as a tert-butoxycarbonyl, Boc, derivative). The N-1 nitrogen is then acylated using a pre-formed acid chloride derivative of (Z)-2-(2-aminothiazol-4-yl)-2-[[(carboxymethoxy)imino]acetic acid. This critical step introduces the aminothiazole oxime moiety, recognized as pivotal for enhancing Gram-negative penetration and affinity for penicillin-binding proteins (PBPs). Reaction conditions (pyridine/dichloromethane, -15°C) are strictly controlled to minimize epimerization and β-lactam ring degradation [1] [3].
  • Deprotection and Activation: Removal of the C-3 amine protecting group (e.g., acidolysis for Boc) liberates the primary amine. This amine is subsequently activated for sulfonation, often via conversion to a highly reactive imidazole carbamate intermediate using N,N'-carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF) [1] [4].
  • β-Lactamase Stability Mechanisms: The resultant core structure (C₁₂H₁₅N₅O₉S₂, MW 437.41) provides the basis for tigemonam's resistance to hydrolysis. Its inherent stability stems from the absence of a traditional β-lactamase recognition element (the fused bicyclic system) and the steric and electronic properties conferred by the aminothiazole oxime side chain. Crucially, tigemonam demonstrates resistance to common plasmid-encoded β-lactamases (TEM-1, SHV-1) and many chromosomal enzymes (e.g., from Enterobacter cloacae, Morganella morganii, Pseudomonas aeruginosa, and Bacteroides spp.), acting instead as a weak inhibitor of some class C enzymes [1]. The SMILES string OC(CO/N=C(C1=CSC(N)=N1)\C(N[C@H]2C(C)(N(OS(=O)(O)=O)C2=O)C)=O accurately reflects this core structure [3].

Strategic Introduction of Sulfonatooxy and Dicholine Functional Groups

The chemical conversion of the tigemonam free acid into the dicholine salt directly addresses significant pharmaceutical limitations associated with the parent molecule, primarily poor aqueous solubility and consequent low oral bioavailability [1] [2] [4].

  • Sulfonatooxy Group Installation: The activated C-3 amine (typically as the imidazole carbamate) undergoes nucleophilic attack by sulfur trioxide-pyridine complex or chlorosulfonic acid in carefully dried aprotic solvents (e.g., DMF, acetonitrile). This yields the sulfonatooxy (-OSO₃⁻) group, creating the tigemonam sulfonic acid derivative. This step requires stringent moisture exclusion to prevent hydrolysis and low yields. The sulfonatooxy group serves as a crucial anionic handle for salt formation [1] [4].
  • Dicholine Counterion Formation: To form the final tigemonam dicholine salt, the sulfonic acid derivative is reacted with two equivalents of choline hydroxide ([(CH₃)₃N⁺CH₂CH₂OH] OH⁻) in a water/alcohol mixture (e.g., ethanol/water). Choline hydroxide is typically generated in situ from choline chloride via ion exchange or added directly as a concentrated aqueous solution. The reaction proceeds under mild cooling (0-5°C) to prevent degradation of the β-lactam ring or decomposition of the choline cation [2] [4].
  • Impact of Dicholine on Physicochemical Properties: The introduction of the doubly charged dicholine cation [(CH₃)₃N⁺CH₂CH₂OH]₂ results in a profound transformation of the compound's properties:
  • Solubility Enhancement: The inherent hydrophilicity of the choline cations and the ionic nature of the salt dramatically increase water solubility (>500 mg/mL compared to <1 mg/mL for the free acid), which is essential for developing effective oral dosage forms [3].
  • Oral Bioavailability: The dicholine salt facilitates absorption across the gastrointestinal epithelium via paracellular and potentially active transport mechanisms involving organic cation transporters (OCTs), significantly improving systemic exposure to the active tigemonam moiety after oral administration compared to the free acid form [2] [4].
  • Crystalline Form Control: Isolation of tigemonam dicholine often involves crystallization from isopropanol/ethyl acetate mixtures. Patent literature emphasizes controlling crystal form and particle size during this step to ensure consistent dissolution rates and bulk powder flow properties suitable for tablet or capsule formulation. Characterization via XRPD and DSC confirms the desired crystalline polymorph [2] [4].

Table 2: Impact of Dicholine Salt Formation on Tigemonam Properties

Physicochemical PropertyTigemonam Free AcidTigemonam DicholineFunctional Significance
Aqueous Solubility (mg/mL)< 0.5> 500Enables high-dose oral formulation development
Log P (Octanol/Water)~ -0.8< -3.0Enhances hydrophilicity and dissolution rate
Oral Bioavailability (%)< 5> 25Improves systemic exposure and efficacy
Melting Point (°C)Decomp.~ 180 (dec.)Indicates formation of a stable salt structure

Industrial-Scale Production Challenges and Yield Optimization

Transitioning the synthetic pathway of tigemonam dicholine from laboratory-scale to economically viable industrial manufacturing presents distinct engineering and chemical challenges that require sophisticated solutions [5].

  • Fermentation Consistency: Reproducibly achieving high titres of the monobactam precursor at the 10,000+ liter scale demands precise control over critical process parameters (CPPs): dissolved oxygen levels (maintained >30% saturation), shear stress (minimized via impeller design and broth rheology modifiers), and nutrient feed profiles (exponential glucose and nitrogen source feeding synchronized with oxygen uptake rate). Inconsistencies lead to variable precursor quality and yield, impacting downstream synthesis efficiency. Implementing advanced process analytical technology (PAT) like in-situ Raman spectroscopy for real-time metabolite monitoring is crucial [5].
  • Sulfonation Reaction Control and Purification: The sulfonation step (Section 1.3) is highly sensitive to moisture and exothermic. At scale, this necessitates:
  • Reactor Engineering: Use of jacketed reactors with high-precision temperature control (±1°C) and strict inert atmosphere conditioning (dew point < -40°C).
  • Reagent Quality: Ultra-dry solvents and reagents (water content < 50 ppm).
  • Quenching and Workup: Efficient quenching protocols and rapid phase separation to minimize sulfonated byproduct formation. Purification of the intermediate sulfonic acid often involves complex multi-stage extraction or specialized chromatography (e.g., simulated moving bed, SMB), which constitutes a significant cost and yield loss point. Optimizing solvent systems and phase ratios is critical for recovery yields exceeding 80% [2] [4] [5].
  • Salt Formation and Crystallization: The final dicholine salt formation and crystallization require careful management:
  • Stoichiometry Control: Precise metering of choline hydroxide relative to the tigemonam sulfonic acid is essential to avoid excess free base or acid, which can promote degradation or form undesired hydrates/solvates.
  • Crystallization Optimization: Achieving the desired crystalline form with consistent particle size distribution (PSD) involves controlled antisolvent addition (e.g., ethyl acetate into isopropanol solution), specific cooling profiles, and seeding strategies. Fines generation and agglomeration are common problems impacting filtration efficiency and dissolution performance. Continuous crystallization technologies offer potential for improved consistency [2] [4] [5].
  • Overall Yield Optimization: The multi-step synthesis (fermentation → precursor isolation → protection → acylation → deprotection → activation → sulfonation → salt formation → crystallization) inherently suffers from cumulative yield losses. Process intensification strategies are vital:
  • Telescoping: Minimizing isolation of intermediates where possible (e.g., direct use of the activated amine for sulfonation without isolation).
  • Catalyst and Reagent Efficiency: Employing highly selective catalysts for acylation and sulfonation to reduce byproducts.
  • Solvent Recovery: Implementing efficient distillation and recycling loops for major solvents (THF, DMF, IPA, ethyl acetate).
  • Waste Stream Management: Treating sulfate/sulfite-containing waste streams economically. Aggressive process optimization across the entire pathway can elevate the overall isolated yield of pure tigemonam dicholine from sub-20% (early development) to economically sustainable levels exceeding 35-40% [5].

Table 3: Key Industrial Production Challenges and Optimization Strategies for Tigemonam Dicholine

Production StagePrimary ChallengeOptimization StrategyImpact on Yield/Purity
Precursor FermentationStrain instability, titre variabilityPAT-guided fed-batch, defined media, genetic strain improvementIncreases titre consistency (CV < 5%)
Sulfonation ReactionMoisture sensitivity, exotherm, byproductsUltra-dry conditions, cryogenic reactor, precise quenchImproves reaction yield (>85%), reduces impurities
Salt CrystallizationPolymorph control, PSD variabilitySeeding protocols, controlled antisolvent addition rateEnsures consistent bioavailability (>95% target polymorph)
Solvent ManagementHigh volume usage, recycling costsIntegrated distillation recovery, solvent substitution studiesReduces manufacturing cost & environmental footprint

Properties

CAS Number

102916-21-2

Product Name

Tigemonam dicholine

IUPAC Name

2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfonatooxyazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetate;2-hydroxyethyl(trimethyl)azanium

Molecular Formula

C22H41N7O11S2

Molecular Weight

643.7 g/mol

InChI

InChI=1S/C12H15N5O9S2.2C5H14NO/c1-12(2)8(10(21)17(12)26-28(22,23)24)15-9(20)7(16-25-3-6(18)19)5-4-27-11(13)14-5;2*1-6(2,3)4-5-7/h4,8H,3H2,1-2H3,(H2,13,14)(H,15,20)(H,18,19)(H,22,23,24);2*7H,4-5H2,1-3H3/q;2*+1/p-2/b16-7-;;/t8-;;/m1../s1

InChI Key

FRVWKWRHJIDCFO-ZJFJOYJNSA-L

SMILES

CC1(C(C(=O)N1OS(=O)(=O)[O-])NC(=O)C(=NOCC(=O)[O-])C2=CSC(=N2)N)C.C[N+](C)(C)CCO.C[N+](C)(C)CCO

Synonyms

SQ 30836
SQ-30836
tigemonam

Canonical SMILES

CC1(C(C(=O)N1OS(=O)(=O)[O-])NC(=O)C(=NOCC(=O)[O-])C2=CSC(=N2)N)C.C[N+](C)(C)CCO.C[N+](C)(C)CCO

Isomeric SMILES

CC1([C@@H](C(=O)N1OS(=O)(=O)[O-])NC(=O)/C(=N\OCC(=O)[O-])/C2=CSC(=N2)N)C.C[N+](C)(C)CCO.C[N+](C)(C)CCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.